2-(Azepan-2-yl)ethan-1-ol
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Overview
Description
2-(Azepan-2-yl)ethanol is an organic compound with the molecular formula C8H17NO. It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azepane ring attached to an ethanol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)ethanol typically involves the reaction of azepane with ethylene oxide under controlled conditions. The reaction proceeds as follows:
- Azepane is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide.
- The reaction mixture is heated to a temperature of around 100°C to facilitate the ring-opening of ethylene oxide and its subsequent attachment to the azepane ring.
- The product is then purified through distillation or recrystallization to obtain pure 2-(Azepan-2-yl)ethanol.
Industrial Production Methods
In industrial settings, the production of 2-(Azepan-2-yl)ethanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous feeding of azepane and ethylene oxide into the reactor.
- Maintaining the reaction temperature and pressure to optimize the conversion rate.
- Continuous removal of the product to prevent side reactions and degradation.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Azepan-2-yl)acetaldehyde or 2-(Azepan-2-yl)acetone.
Reduction: Formation of 2-(Azepan-2-yl)ethylamine.
Substitution: Formation of 2-(Azepan-2-yl)ethyl chloride or 2-(Azepan-2-yl)ethyl bromide.
Scientific Research Applications
2-(Azepan-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Azepan-2-yl)ethanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity. The azepane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-yl)ethanol: Similar structure but with the nitrogen atom in a different position.
2-(Hexamethyleneimino)ethanol: Contains a six-membered ring instead of a seven-membered azepane ring.
2-(Piperidin-1-yl)ethanol: Contains a six-membered piperidine ring.
Uniqueness
2-(Azepan-2-yl)ethanol is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
32537-59-0 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(azepan-2-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c10-7-5-8-4-2-1-3-6-9-8/h8-10H,1-7H2 |
InChI Key |
SCOAZWTYYSRFOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CCO |
Origin of Product |
United States |
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